molecular formula C12H20 B1419323 1,3-Dimethyladamantane-d6 CAS No. 1189501-17-4

1,3-Dimethyladamantane-d6

Cat. No. B1419323
M. Wt: 170.32 g/mol
InChI Key: CWNOIUTVJRWADX-WFGJKAKNSA-N
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Description

1,3-Dimethyladamantane-d6 is a labelled analogue of 1,3-Dimethyladamantane . It is a polycyclic alkane and a member of adamantanes . It undergoes C-H insertion reaction with phenylchlorocarbene .


Molecular Structure Analysis

The molecular formula of 1,3-Dimethyladamantane is C12H20 . Its average mass is 164.287 Da and its monoisotopic mass is 164.156494 Da .


Chemical Reactions Analysis

1,3-Dimethyladamantane undergoes C-H insertion reaction with phenylchlorocarbene . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

1,3-Dimethyladamantane is a liquid with a flash point of 52 °C / 125.6 °F . It has a density, viscosity, surface tension, and refractive index that can be measured for comprehensive physical and chemical property analysis .

Scientific Research Applications

  • Thermal Stability and Decomposition Kinetics : 1,3-Dimethyladamantane (1,3-DMA) has been studied for its thermal stability as a potential high energy-density hydrocarbon fuel. The thermal decomposition kinetics were determined, showcasing its satisfactory thermal stability compared to other model fuels (Qin et al., 2014).

  • Phase Transitions and Thermodynamic Properties : The heat capacities of 1,3-DMA in crystalline and liquid phases over a temperature range of 8 to 373 K have been measured. This research aids in understanding the solid-to-solid transition and fusions of 1,3-DMA (Varushchenko et al., 2005).

  • Density, Viscosity, Surface Tension, and Refractive Index Studies : Studies on the properties of 1,3-DMA mixed with other hydrocarbons help understand its suitability as a component in high energy-density hydrocarbon fuels (Qin et al., 2014).

  • Order-Disorder Phase Transition Analysis : Infrared and Raman spectroscopy, along with proton spin-lattice relaxation time measurements, were used to investigate the order-disorder phase transition in 1,3-DMA, providing insight into its structural behavior (Huang et al., 1991).

  • Biomimetic Oxidation Mechanism Studies : Research on the oxidation of 1,3-DMA with hydrogen peroxide offers insights into the selective activation of C-H bonds in saturated hydrocarbons and potential applications in organic synthesis (Shchapin et al., 2006).

  • Synthesis Methods : Studies on the synthesis of 1,3-DMA from perhydroacenaphthene have been conducted, contributing to the development of more efficient production methods (Li-chun, 2006).

  • Photoinitiated Oxidation Research : Investigations into the photoinitiated oxidation of 1,3-DMA in the presence of metal complexes reveal the potential for selective oxidation processes in organic chemistry (Nekhayev et al., 1995).

  • Vaporization Thermodynamics : Studies on the boiling temperature and vaporization enthalpy of 1,3-DMA contribute to understanding its thermodynamic properties and potential applications (Varushchenko et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 1,3-Dimethyladamantane-d6 were not found, there is a study discussing the potential of 1,3-dimethyladamantane as a new candidate for high energy-density hydrocarbon fuels . This suggests that there could be future research directions in this area.

properties

IUPAC Name

1,3-bis(trideuteriomethyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNOIUTVJRWADX-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C12CC3CC(C1)CC(C3)(C2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyladamantane-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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